molecular formula C13H10ClN3O B6459344 5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2331096-51-4

5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No.: B6459344
CAS No.: 2331096-51-4
M. Wt: 259.69 g/mol
InChI Key: KKWDTFHZTSJNFM-UHFFFAOYSA-N
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Description

5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that contains both benzoxazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine typically involves the reaction of 5-chloro-2-aminobenzoxazole with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-aminobenzoxazole: A precursor in the synthesis of 5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine.

    Pyridine-4-carbaldehyde: Another precursor used in the synthesis.

    Benzoxazole derivatives:

Uniqueness

This compound is unique due to its combined benzoxazole and pyridine moieties, which confer specific chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-10-1-2-12-11(7-10)17-13(18-12)16-8-9-3-5-15-6-4-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWDTFHZTSJNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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